molecular formula C23H25F2N3O2 B6084351 1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine

1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine

Cat. No. B6084351
M. Wt: 413.5 g/mol
InChI Key: RFRZUFHCUMANHW-UHFFFAOYSA-N
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Description

1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine is a chemical compound that has been studied for its potential use in scientific research. This compound is commonly referred to as FPPP and is a piperazine derivative. FPPP has been found to have a range of biochemical and physiological effects, making it an interesting compound for research purposes.

Mechanism of Action

The exact mechanism of action of FPPP is not fully understood, but it is thought to act primarily as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine into neurons, leading to increased levels of dopamine in the brain. FPPP also acts as a serotonin receptor agonist, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
FPPP has a range of biochemical and physiological effects, including increasing dopamine and serotonin levels in the brain, which can lead to changes in mood and behavior. It has also been found to have anxiolytic and antidepressant effects in animal studies. FPPP has been shown to have a low affinity for the dopamine transporter, which may contribute to its relatively low abuse potential compared to other dopamine reuptake inhibitors.

Advantages and Limitations for Lab Experiments

FPPP has several advantages for use in lab experiments, including its relatively low toxicity and its ability to cross the blood-brain barrier. However, it also has limitations, including its relatively short half-life and the fact that it can be difficult to obtain in pure form.

Future Directions

There are several future directions for research into FPPP. One area of interest is the development of new drugs based on the structure of FPPP that have improved pharmacological properties. Another area of interest is the investigation of the effects of FPPP on different neurotransmitter systems and the potential for its use in the treatment of neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of FPPP and its effects on the brain and behavior.

Synthesis Methods

FPPP can be synthesized using a variety of methods, including the reaction of 4-fluorobenzoyl chloride with piperidine, followed by the reaction of the resulting intermediate with 4-fluorophenylpiperazine. Other methods involve the use of different starting materials and reagents, but all result in the formation of FPPP.

Scientific Research Applications

FPPP has been studied for its potential use in a variety of scientific research applications. It has been found to have a range of biochemical and physiological effects, including acting as a dopamine reuptake inhibitor, a serotonin receptor agonist, and a 5-HT2A receptor antagonist. These effects make FPPP an interesting compound for research into the mechanisms of action of neurotransmitters and the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

[1-(4-fluorobenzoyl)piperidin-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F2N3O2/c24-19-5-3-17(4-6-19)22(29)28-11-1-2-18(16-28)23(30)27-14-12-26(13-15-27)21-9-7-20(25)8-10-21/h3-10,18H,1-2,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRZUFHCUMANHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone

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